2-[2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(2-PYRIDINYL)ACETAMIDE
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Overview
Description
2-[2-(2H-Benzotriazol-2-yl)-4-methylphenoxy]-N-(2-pyridinyl)acetamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the field of ultraviolet (UV) stabilization. The unique structure of this compound allows it to absorb UV light, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-Benzotriazol-2-yl)-4-methylphenoxy]-N-(2-pyridinyl)acetamide typically involves the following steps:
Formation of Benzotriazole Derivative: The initial step involves the synthesis of the benzotriazole derivative.
Coupling with 4-Methylphenol: The benzotriazole derivative is then coupled with 4-methylphenol under specific reaction conditions to form the intermediate compound.
Acetylation: The intermediate compound undergoes acetylation with acetic anhydride to introduce the acetamide group.
Pyridine Substitution: Finally, the acetylated intermediate is reacted with 2-pyridine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2H-Benzotriazol-2-yl)-4-methylphenoxy]-N-(2-pyridinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole or pyridine derivatives.
Scientific Research Applications
2-[2-(2H-Benzotriazol-2-yl)-4-methylphenoxy]-N-(2-pyridinyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation due to UV exposure.
Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.
Medicine: Explored for its potential use in photoprotection in dermatological applications.
Industry: Widely used in the production of plastics, adhesives, and coatings to enhance UV resistance.
Mechanism of Action
The mechanism of action of 2-[2-(2H-Benzotriazol-2-yl)-4-methylphenoxy]-N-(2-pyridinyl)acetamide involves the absorption of UV light by the benzotriazole moiety. This absorption prevents the UV light from reaching the underlying material, thereby protecting it from UV-induced degradation. The compound acts as a UV filter, converting the absorbed UV energy into less harmful forms of energy, such as heat .
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328)
- 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenol
Uniqueness
2-[2-(2H-Benzotriazol-2-yl)-4-methylphenoxy]-N-(2-pyridinyl)acetamide is unique due to its specific combination of benzotriazole and pyridine moieties, which provides enhanced UV stabilization properties. This compound offers superior protection against UV-induced degradation compared to other similar compounds, making it highly valuable in applications requiring long-term UV stability.
Properties
IUPAC Name |
2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-14-9-10-18(27-13-20(26)22-19-8-4-5-11-21-19)17(12-14)25-23-15-6-2-3-7-16(15)24-25/h2-12H,13H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPDFCLICHZMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=N2)N3N=C4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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